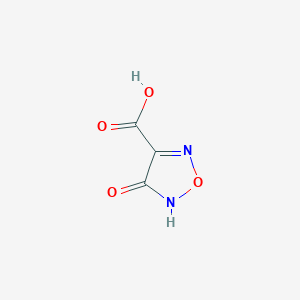

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid

説明

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring an oxadiazole ring substituted with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 4 and 3, respectively. Its structure (C₃H₂N₂O₄; molecular weight 130.06 g/mol) combines aromatic heterocyclic stability with acidic functional groups, making it a versatile scaffold in medicinal chemistry and materials science . Additionally, its role in enzyme inhibition (e.g., lactate dehydrogenase) and crystal engineering highlights its multifunctional applications .

特性

IUPAC Name |

4-oxo-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWUZLLHSXPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NONC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66313-36-8 | |

| Record name | 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

準備方法

Reaction Mechanism and Steps

-

O-Acylation : An amidoxime (R–C(=NOH)–NH₂) reacts with an acyl chloride, anhydride, or activated carboxylic acid in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane). This step forms an O-acylamidoxime intermediate.

-

Cyclocondensation : The intermediate undergoes intramolecular cyclization in the presence of a base, such as tetrabutylammonium fluoride (TBAF) in THF, to form the 1,2,5-oxadiazole ring.

Key Parameters and Optimization

-

Solvent Selection : THF and dioxane are preferred for their ability to solubilize both reactants and intermediates.

-

Base Influence : TBAF enhances cyclization efficiency by deprotonating the amidoxime nitrogen, facilitating ring closure.

-

Temperature : Reactions typically proceed at room temperature (20–25°C) to minimize side reactions.

Table 1: Classical Synthesis Conditions and Outcomes

| Parameter | Details | Yield (%) | Reference |

|---|---|---|---|

| Acylating Agent | Acetyl chloride | 65–70 | |

| Solvent | THF | – | |

| Base | TBAF | – | |

| Reaction Time | 4–6 hours | – |

One-Pot Synthesis-Functionalization Strategies

Recent advancements have streamlined the synthesis into a single pot, reducing purification steps and improving atom economy.

Copper-Catalyzed Coupling and Cyclization

A 2022 study demonstrated a one-pot method using copper(I) iodide and 1,10-phenanthroline as catalysts:

-

Carboxylic Acid Activation : Aromatic carboxylic acids (e.g., 3-methylbenzoic acid) are treated with N-isopropylimidazole thiophosphoramide (NIITP) to form activated intermediates.

-

Cycloaddition : The intermediate reacts with iodobenzene derivatives under Ullmann-type coupling conditions, followed by cyclization to yield the oxadiazole core.

Table 2: One-Pot Synthesis Conditions

Advantages Over Classical Methods

-

Reduced Steps : Combines acylation and cyclization into a single vessel.

-

Higher Yields : Achieves >85% yield for substituted derivatives.

-

Broad Substrate Scope : Compatible with electron-deficient and electron-rich aryl groups.

Alternative Routes: Amidoxime-Ester Cyclocondensation

A 2022 review highlighted a route using amidoximes and esters under mild conditions:

-

Amidoxime Preparation : Hydroxylamine hydrochloride reacts with nitriles to form amidoximes.

-

Ester Coupling : The amidoxime reacts with esters (e.g., ethyl chlorooxoacetate) in the presence of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

-

Cyclization : Heating at 110°C induces cyclization to form the oxadiazole ring.

Table 3: Amidoxime-Ester Method Parameters

| Reagent | Function | Optimal Quantity |

|---|---|---|

| EDC·HCl | Coupling Agent | 1.2 equivalents |

| Solvent | Dichloromethane | 0.2 M |

| Temperature | 110°C | 6 hours |

| Yield | 70–75% |

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Environmental and Practical Considerations

Table 4: Method Comparison

| Method | Yield (%) | Steps | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Classical | 65–70 | 3 | Moderate | High |

| One-Pot | 85–87 | 1 | High | Moderate |

| Amidoxime-Ester | 70–75 | 2 | Low | Low |

化学反応の分析

4-ヒドロキシ-1,2,5-オキサジアゾール-3-カルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、還元誘導体の形成につながる可能性があります。

置換: 官能基が他の基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな求核剤および求電子剤などがあります。 .

科学研究の応用

4-ヒドロキシ-1,2,5-オキサジアゾール-3-カルボン酸は、科学研究にいくつかの応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it valuable in developing new compounds with desired biological activities.

Comparison with Similar Compounds

The compound can be compared with other oxadiazole derivatives and furazan compounds. The distinct arrangement of functional groups in this compound contributes to its unique chemical reactivity and biological properties.

| Compound Type | Characteristics |

|---|---|

| 1,2,4-Oxadiazole Derivatives | Similar ring structure; different substituents |

| Furazan Derivatives | Contains a furazan ring; varied functional groups |

Medicinal Applications

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its ability to interact with specific enzymes and pathways involved in diseases. Notably, it has been shown to inhibit L-lactate dehydrogenase, which plays a role in metabolic pathways that could be targeted for therapeutic interventions .

Bioisosteric Applications

The compound has been explored as a bioisosteric replacement for carboxylic acids in drug design. For instance, studies have demonstrated its integration into agonists and antagonists of ionotropic glutamate receptors (iGluRs), highlighting its potential as a scaffold for developing new pharmaceuticals .

Case Studies

Anticancer Activity

A study focused on derivatives of 1,2,4-oxadiazoles showed promising anticancer activity against various human cancer cell lines. Compounds derived from this compound exhibited potent inhibitory effects on cancer cell proliferation and induced apoptosis at low concentrations .

Inhibition of Histone Deacetylases (HDACs)

Recent findings indicate that derivatives of the compound can selectively inhibit HDACs involved in cancer progression. For example, certain analogs demonstrated high potency against HDAC-1 with IC50 values significantly lower than existing treatments. This suggests a potential pathway for developing novel anticancer therapies based on this compound .

作用機序

4-ヒドロキシ-1,2,5-オキサジアゾール-3-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。例えば、L-乳酸脱水素酵素と相互作用し、その活性を阻害することが示されています。 この相互作用は、代謝経路や細胞プロセスに影響を与え、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物との比較

4-ヒドロキシ-1,2,5-オキサジアゾール-3-カルボン酸は、次のような他の類似の化合物と比較することができます。

1,2,4-オキサジアゾール誘導体: これらの化合物は、同様のオキサジアゾール環構造を共有していますが、置換基や官能基が異なります。

フラザン誘導体: これらの化合物もフラザン環を含んでいますが、異なる官能基が結合している可能性があります。4-ヒドロキシ-1,2,5-オキサジアゾール-3-カルボン酸の独自性は、その特定の官能基とその配置にあり、これは独特の化学的および生物学的特性を付与します .

類似化合物との比較

Comparison with Structurally Similar Compounds

Heteroatom Variations in the Ring

Key Insight : Replacing oxygen with sulfur (thiadiazole) increases lipophilicity and metabolic stability but reduces solubility. The isoxazole variant’s higher acidity may enhance binding to charged residues in enzymes or receptors .

Functional Group Modifications

Key Insight: Amino substitution (AOCA) improves hydrogen-bonding capacity but compromises thermal stability in materials science. Esterification enhances bioavailability but requires metabolic activation .

Pharmacological and Material Science Comparisons

Bioisosteric Performance in Drug Design

iGluR Targeting :

- The 4-hydroxy-1,2,5-oxadiazol-3-yl group in Glu homologues showed mixed agonism/antagonism at AMPA and NMDA receptors, with potency (EC₅₀ = 10 μM at iGluR2) .

- In contrast, 3-hydroxyisoxazole-4-carboxylic acid derivatives exhibit unselective binding, while the thiadiazole analog (TDPA) prefers AMPA receptors .

Enzyme Inhibition :

Material Properties

- Crystallinity: AOCA (4-amino variant) failed to form indentable crystals, unlike TTDO or melamine, due to weaker intermolecular forces . The hydroxyl group in this compound may promote hydrogen-bonded networks, but its thermal decomposition profile (~200°C) limits high-temperature applications .

生物活性

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid (HOC) is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is with a molecular weight of approximately 114.06 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which are critical for its biological activity .

The biological activity of HOC is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the enzyme lactate dehydrogenase (LDH) , which plays a crucial role in metabolic pathways. This inhibition can lead to alterations in cellular metabolism and energy production .

Interaction with Ionotropic Glutamate Receptors

HOC has also been studied for its potential as a bioisosteric replacement for carboxylic acids in the context of ionotropic glutamate receptors (iGluRs). In particular, it has been integrated into compounds targeting these receptors, demonstrating varying degrees of agonistic and antagonistic activities. For example, certain derivatives have shown selectivity towards AMPA receptors with an effective concentration around 10 µM .

Biological Activities

Research indicates that HOC exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : HOC derivatives have been evaluated for their antimicrobial properties against various pathogens. Preliminary studies suggest that modifications to the oxadiazole ring can enhance efficacy against specific bacterial strains.

- Antitumor Effects : Some studies have reported that HOC derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.

- Neuroprotective Properties : HOC has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate signaling may contribute to reduced excitotoxicity in neuronal cells .

Comparative Studies

To better understand the unique properties of HOC, comparative studies with related compounds are essential. The following table summarizes key comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound | Oxadiazole derivative | Exhibits diverse biological activities |

| 1,2,5-Oxadiazole-3,4-dicarboxylic acid | Dicarboxylic acid | Enhanced solubility; potential for drug formulation |

| 5-Aryl-1,3,4-oxadiazoles | Aryl derivative | Broader range of biological activities |

This table highlights how structural variations affect the biological activity and potential applications of oxadiazole derivatives.

Case Studies

Several case studies illustrate the practical applications of HOC:

- Study on Antimicrobial Activity : A series of HOC derivatives were synthesized and tested against Staphylococcus aureus. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

- Neuroprotective Study : In a model simulating oxidative stress in neuronal cells, HOC demonstrated protective effects by reducing reactive oxygen species (ROS) levels by 40%, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

- Cancer Cell Proliferation Inhibition : Research involving human cancer cell lines showed that specific HOC derivatives could reduce cell viability by up to 60% at concentrations of 50 µM over 48 hours.

Q & A

Basic: What synthetic methodologies are effective for introducing the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety into amino acid derivatives?

Answer:

The synthesis typically involves replacing the distal carboxylic acid group in amino acids (e.g., glutamate) with the 4-hydroxy-1,2,5-oxadiazol-3-yl group. Key steps include:

- Oxidation : Use of KMnO₄ in acetone to oxidize intermediates (e.g., benzyl-protected derivatives) to yield carboxylic acid derivatives .

- Purification : Flash column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (acetic acid) to isolate target compounds .

- Chiral resolution : Chiral HPLC for enantiomeric separation (e.g., resolving Asp and Glu analogues) .

Basic: How are ionization constants (pKa) determined for 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivatives?

Answer:

Ionization constants are measured using potentiometric titration in aqueous or mixed-solvent systems. For example:

- Solutions are titrated with standardized HCl or NaOH while monitoring pH.

- Data analysis employs software (e.g., Hyperquad) to calculate pKa values, accounting for solvent effects and ionic strength .

- Validation includes comparing experimental results with computational predictions (e.g., COSMO-RS models) .

Basic: What analytical techniques validate the structural integrity of synthesized this compound derivatives?

Answer:

- NMR spectroscopy : and NMR (e.g., Bruker AC-300 spectrometer) confirm substituent positions and stereochemistry .

- Mass spectrometry : High-resolution MS (e.g., Finnigan MAT TSQ-700) verifies molecular ions (e.g., m/z 235 [M+1]⁺) .

- Elemental analysis : Combustion analysis (C, H, N) ensures purity (>95%) .

Advanced: How can stereochemical challenges in synthesizing enantiomerically pure derivatives be resolved?

Answer:

- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with isocratic elution (hexane/isopropanol) separates enantiomers (e.g., (R)- and (S)-isomers of Glu homologues) .

- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., (1S)-(+)-10-camphorsulfonic acid) .

- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .

Advanced: How does the 4-hydroxy-1,2,5-oxadiazol-3-yl group influence agonist vs. antagonist activity at ionotropic glutamate receptors (iGluRs)?

Answer:

- Receptor subtype selectivity :

- The Glu analogue (EC₅₀ = 10 μM at iGluR2) acts as an AMPA-preferring agonist, while homologues like (+)-15 show dual weak agonist/antagonist activity at iGluR2 and NR1/NR2A .

- (−)-Isomers of homologues (e.g., (−)-18) exhibit selective NR1/NR2A antagonism (IC₅₀ ~20 μM) .

- Mechanistic studies : Radioligand binding assays (e.g., -AMPA displacement) and electrophysiology (Xenopus oocyte voltage-clamp) quantify potency and efficacy .

Advanced: What strategies optimize the bioisosteric replacement of carboxylic acids with the 4-hydroxy-1,2,5-oxadiazol-3-yl group in multi-target drug design?

Answer:

- Structure-activity relationship (SAR) : Systematic variation of side-chain length (e.g., Glu vs. longer homologues) to balance hydrophilicity and receptor binding .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with iGluR ligand-binding domains (e.g., S1S2 cleft in GluR2) .

- Pharmacological profiling : Screening against panels of iGluR subtypes (AMPA, NMDA, kainate) and metabotropic receptors (mGluRs) to assess selectivity .

Advanced: How is the hydroxyazole scaffold applied in enzyme inhibition studies (e.g., dihydroorotate dehydrogenase, DHODH)?

Answer:

- Enzyme assays : DHODH inhibition is measured via spectrophotometric detection of dihydroorotate oxidation (absorbance at 300 nm) .

- Crystallography : X-ray structures (e.g., PDB 6TZQ) reveal hydrogen bonding between the hydroxy group and conserved residues (e.g., Arg265 in Plasmodium falciparum DHODH) .

- SAR optimization : Introducing electron-withdrawing substituents (e.g., nitro groups) enhances inhibitory potency (IC₅₀ < 1 μM) .

Advanced: What green chemistry approaches improve the synthesis of this compound derivatives?

Answer:

- Microreactor technology : Continuous-flow synthesis (e.g., 4-cyclopropyl derivative) reduces reaction time (<30 min) and waste .

- Solvent-free conditions : Mechanochemical synthesis (ball milling) for cyclization steps minimizes solvent use .

- Catalysis : Recyclable catalysts (e.g., Fe₃O₄-supported Pd) for nitro-to-hydroxy group reduction .

Advanced: How do ionization states impact the pharmacological activity of this compound derivatives?

Answer:

- pH-dependent activity : At physiological pH (7.4), the deprotonated oxadiazole oxygen forms hydrogen bonds with Arg485 in the NMDA receptor GluN2A subunit .

- pKa modulation : Electron-withdrawing substituents lower pKa (e.g., from 4.2 to 3.8), enhancing membrane permeability in acidic microenvironments (e.g., tumor tissue) .

Advanced: What computational tools predict the bioisosteric equivalence of 4-hydroxy-1,2,5-oxadiazol-3-yl to carboxylic acid?

Answer:

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) compare conformational flexibility and hydration patterns .

- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) assess electrostatic potential similarity (e.g., ESP charges at the oxadiazole oxygen vs. carboxylate) .

- Pharmacophore modeling : Overlay of key functional groups (e.g., hydroxy and carboxylate) using Schrödinger Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。